
2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes and has been linked to the development of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
New compounds related to imidazopyridines, including structures similar to the specified chemical, have been synthesized and tested for various biological activities. These compounds exhibit potential as antiulcer agents, with some demonstrating good cytoprotective properties in ethanol and HCl-induced ulcer models, although they displayed no significant antisecretory activity (Starrett et al., 1989). Similarly, research on benzamide derivatives has revealed antidopaminergic properties, suggesting their use in investigating dopamine D-2 mediated responses and for receptor binding studies in vitro and in vivo (Högberg et al., 1990).
Antiprotozoal Activity
Research on imidazopyridine derivatives has shown that these compounds have strong DNA affinities and exhibit in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Synthetic Methodologies
Studies have also focused on the development of synthetic methodologies involving compounds related to 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. For instance, a CuI-catalyzed hydroxylation of aryl bromides under the assistance of related ligands has been reported, highlighting the efficiency of this catalytic system for converting aryl bromides into substituted phenols (贾健欢 et al., 2011).
Antimicrobial and Antiviral Activities
Compounds with structures analogous to 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide have been synthesized and tested for antimicrobial and antiviral activities. Some of these compounds have shown variable and modest activity against investigated strains of bacteria and fungi, as well as inhibitory activity against DNA viruses and retroviruses, suggesting their potential in treating infectious diseases (Patel et al., 2011; Hocková et al., 2003).
Wirkmechanismus
Target of Action
It is suggested that the compound may be involved in the synthesis ofantidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic , noradrenergic , and dopaminergic systems .
Mode of Action
It is known that antidepressants work by correcting theimproper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .
Biochemical Pathways
The compound may affect the biochemical pathways associated with the release and reuptake of monoamine neurotransmitters . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Result of Action
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-25-13-5-6-15(19)14(12-13)18(24)22-9-11-23-10-8-21-17(23)16-4-2-3-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOXGOQVGYDGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

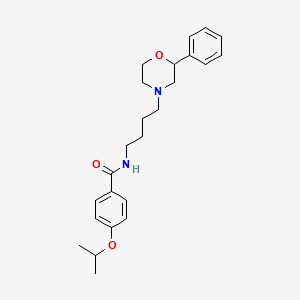
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
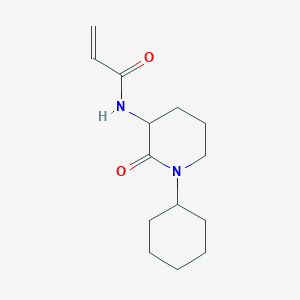

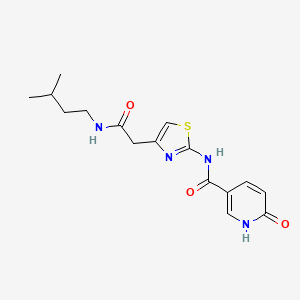
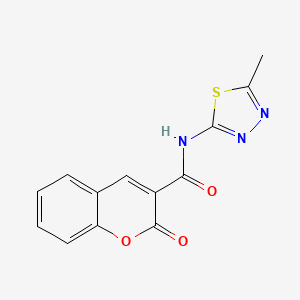
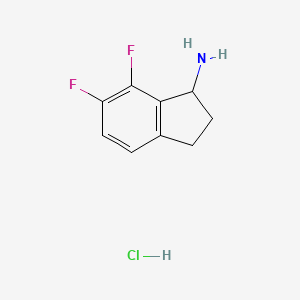

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)
![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)
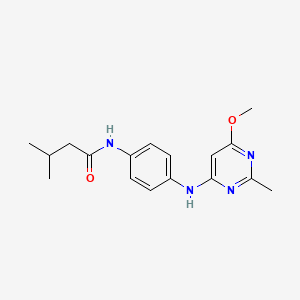
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)